1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine
Description
The compound 1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a piperazine-piperidine hybrid featuring a tetrahydrofuran (THF) moiety attached to the piperidine ring and a 3-(trifluoromethyl)phenyl group on the piperazine ring.
Properties
IUPAC Name |
1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F3N3O/c22-21(23,24)17-3-1-4-19(15-17)27-12-10-26(11-13-27)18-6-8-25(9-7-18)16-20-5-2-14-28-20/h1,3-4,15,18,20H,2,5-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPICOMOFJBWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a complex structure that allows for various interactions with biological targets, particularly in the realm of neuropharmacology and receptor modulation.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C18H24F3N3O
- Molecular Weight : 351.40 g/mol
The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors and enzymes involved in signal transduction pathways. The piperazine moiety is known for its ability to modulate various neurotransmitter systems, including:
- Serotonin Receptors : It shows affinity towards serotonin receptors, which are crucial for mood regulation.
- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.
- Sigma Receptors : Recent studies indicate significant binding affinity to sigma receptors, which are implicated in neuroprotection and modulation of pain perception .
Pharmacological Studies
Research has demonstrated that this compound exhibits notable effects in various biological assays:
-
Receptor Binding Affinity :
- The compound has shown low nanomolar affinity for sigma-1 receptors, indicating strong potential for central nervous system applications .
- High selectivity towards the vesicular acetylcholine transporter and significant interaction with multiple other receptors (e.g., serotonin, GABA) have been reported .
-
Cellular Effects :
- In vitro studies reveal that the compound influences cell signaling pathways, particularly those related to stress responses and metabolic regulation. It has been observed to affect lactate dehydrogenase activity, which is essential for cellular metabolism.
- Neuroprotective Effects :
Case Study 1: Neuropharmacological Applications
In a study examining the effects of similar piperazine derivatives on cognitive function, researchers found that administration led to improved memory retention in rodent models. The mechanism was attributed to enhanced serotonergic activity and reduced oxidative stress markers in the brain.
Case Study 2: Pain Modulation
Another investigation focused on pain modulation through sigma receptor activation. The compound was administered in a pain model, resulting in significant analgesic effects compared to control groups. This suggests potential therapeutic applications in chronic pain management.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is presented below:
| Compound Name | Sigma Receptor Affinity | Dopamine Receptor Interaction | Serotonin Receptor Interaction |
|---|---|---|---|
| Compound A | Low nanomolar | Moderate | High |
| Compound B | Moderate | High | Moderate |
| Target Compound | Low nanomolar | High | High |
Comparison with Similar Compounds
Structural Analogues
Piperazine-Piperidine Hybrids
- 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (): Replaces THF with tetrahydropyran (oxane), increasing ring size and altering steric effects.
-
- RA[4,3] : 1-[(3-Methoxynaphthalen-2-yl)but-2-enyl]-4-[(4-(trifluoromethyl)phenyl)methyl]piperazine.
- Higher molecular weight (455.2 vs. ~430 estimated for the target compound) due to naphthyl and butenyl groups.
- Lower synthetic yield (5%) compared to RA[4,5] (21%), suggesting steric hindrance challenges .
- RA[4,5] : Difluorophenylmethyl substituent with 95% purity, indicating halogenated aryl groups improve crystallization.
Urea-Linked Piperazine Derivatives
- Compound 11e (): 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea. High yield (86.7%) underscores the efficiency of urea-forming reactions .
Simpler Piperazine Derivatives
Table 1: Key Parameters of Selected Compounds
Key Observations:
Synthetic Accessibility :
- Urea derivatives (e.g., 11e) achieve higher yields (≥85%) compared to piperidine-THF hybrids (e.g., RA[4,3]: 5%), likely due to fewer steric challenges .
- Halogenated aryl groups (e.g., difluorophenyl in RA[4,5]) improve purity, possibly via enhanced crystallization .
Pharmacological Potential: The target compound’s THF-methyl group may enhance blood-brain barrier penetration, a trait critical for CNS drugs . Urea-linked derivatives () show enzyme inhibition (e.g., soluble epoxide hydrolase), suggesting the target compound’s trifluoromethylphenyl group could be tailored for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
